1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate is a chemical compound with the molecular formula C10H15N3O4 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate consists of a pyrazole ring fused with a carboxylate group . The InChI code for this compound is 1S/C10H15N3O4/c1-10(2,3)17-9(15)13-5-6(11)7(12-13)8(14)16-4/h5H,11H2,1-4H3 .Physical And Chemical Properties Analysis
1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate is a solid substance . It has a molecular weight of 241.25 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis
1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate: is a valuable building block in organic synthesis. Its pyrazole core is a crucial component in the construction of various heterocyclic compounds. Researchers utilize this compound for synthesizing novel organic molecules that could have potential applications in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of new drugs. Its derivatives are explored for their biological activities, such as anti-inflammatory, analgesic, and antipyretic properties. The tert-butyl group in particular may enhance the lipophilicity of the molecule, potentially improving its drug-like properties .
Material Science
The compound’s robust structure makes it suitable for creating materials with specific properties. For instance, it can be used to synthesize polymers or co-polymers that exhibit high thermal stability and chemical resistance, which are desirable traits in materials used for high-performance applications .
Catalysis
1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate: can act as a ligand for metal catalysts. These catalysts are employed in various chemical reactions, including coupling reactions like the Suzuki and Heck reactions, which are pivotal in the synthesis of complex organic compounds .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents. Its well-defined structure allows for precise quantification and identification in complex mixtures, aiding in the analysis of substances in various samples .
Agricultural Chemistry
The pyrazole moiety is a common feature in many agrochemicals. Derivatives of 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate could be synthesized to create new pesticides or herbicides, contributing to the development of more effective and safer agricultural products .
Safety and Hazards
This compound is classified as an irritant . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, including binding to active sites, causing conformational changes, and modulating enzymatic activity .
Biochemical Pathways
Related compounds have been known to influence a variety of biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which can greatly impact their bioavailability and therapeutic efficacy .
Result of Action
Related compounds have been shown to exert a variety of effects at the molecular and cellular level, including modulation of protein function, alteration of cellular signaling pathways, and influence on gene expression .
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl pyrazole-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-6-5-7(11-12)8(13)15-4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQUOORGRDGCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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